REACTION_SMILES
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[FH:16].[N:10]([O-:11])=[O:12].[NH2:1][c:2]1[n:3][cH:4][c:5]([OH:9])[cH:6][c:7]1[Cl:8].[Na+:13].[Na+:15].[OH-:14].[cH:17]1[cH:18][cH:19][n:20][cH:21][cH:22]1>>[c:2]1([F:16])[n:3][cH:4][c:5]([OH:9])[cH:6][c:7]1[Cl:8]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncc(O)cc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1ccncc1
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Name
|
|
Type
|
product
|
Smiles
|
Oc1cnc(F)c(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |